Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to D-Erythronolactone: Core Properties and Applications
Foreword: D-Erythronolactone, a seemingly simple chiral molecule, represents a cornerstone in the synthesis of complex, biologically active compounds. Its rigid, stereochemically defined structure provides a reliable scaffold upon which medicinal chemists and synthetic organic chemists can build, making it an invaluable asset in drug discovery and development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how D-Erythronolactone is utilized, grounding its theoretical importance in practical, field-proven applications and methodologies. We will explore its fundamental properties, delve into the logic of its synthesis and reactivity, and illuminate its role as a critical chiral synthon.
Core Physicochemical & Structural Data
D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a cyclic ester (a lactone) derived from D-erythronic acid.[1][2] Its compact furanone ring is adorned with two hydroxyl groups in a cis configuration, a key feature that dictates both its physical properties and its chemical reactivity. This stereochemistry is crucial for its function as a chiral building block in asymmetric synthesis.[3]
Identification and Key Properties
A summary of the essential quantitative data for D-Erythronolactone is presented below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |
| CAS Number | 15667-21-7 | [1][4] |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molecular Weight | 118.09 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 100-102 °C (lit.) or 162-163 °C | [1][4][5][6] |
| Boiling Point | ~340 °C at 760 mmHg (estimate) | [1] |
| Solubility | Soluble in water (674 mg/mL at 25°C); Slightly soluble in DMSO and Methanol | [1][4][5] |
| Optical Rotation [α]²⁰/D | -71° (c=1 in H₂O) | [4] |
| pKa | ~5.9 or 12.34 (Predicted) | [1][5] |
Note: Discrepancies in reported melting points (e.g., 100-102°C vs. 162-163°C) may exist in literature and commercial sources, potentially due to different polymorphic forms or purity levels. Experimental verification is recommended.
Synthesis and Chemical Reactivity: A Strategic Perspective
The utility of D-Erythronolactone is predicated on its availability in an enantiomerically pure form. Synthetic strategies leverage the "chiral pool," starting from abundant, naturally occurring carbohydrates.
Established Synthetic Pathways
The synthesis of D-Erythronolactone has been achieved from various precursors, including D-glucose, D-ribose, and L-rhamnose.[3][7] However, a prevalent and efficient method involves the oxidative cleavage of a larger carbohydrate, such as D-isoascorbic acid (erythorbic acid).[3][7]
Causality of the D-Isoascorbic Acid Route: This pathway is favored due to the ready availability of the starting material and the straightforward nature of the oxidative cleavage. The reaction typically employs an oxidizing agent like hydrogen peroxide in a basic medium.[3] The mechanism involves the cleavage of the two-carbon side chain from the erythorbic acid backbone, directly yielding the desired four-carbon lactone ring system.
A general workflow for a common synthetic approach is visualized below.
Caption: A generalized workflow for the synthesis of D-Erythronolactone.
The Chiral Synthon: Reactivity and Protection
The true power of D-Erythronolactone lies in its role as a chiral synthon.[3] The two adjacent hydroxyl groups and the lactone carbonyl are key functional handles for further elaboration.
Protecting Group Strategy: The cis-diol is a prime target for protection, most commonly as an acetonide to form 2,3-O-Isopropylidene-D-erythronolactone .[3][7][8] This is a self-validating step; the rigid conformation required for acetonide formation is readily achieved by the cis-diol, making the reaction efficient. This protected intermediate is highly valuable because it:
-
Masks the diol: Prevents unwanted side reactions during subsequent transformations.
-
Activates the molecule for other reactions: The lactone carbonyl remains available for nucleophilic attack.
-
Is readily deprotected: The isopropylidene group can be easily removed under mild acidic conditions when the diol functionality is needed again.[3]
This protection/deprotection strategy is fundamental to its use in multi-step syntheses of natural products and pharmaceuticals.[8]
Biological Significance and Applications in Drug Development
D-Erythronolactone is not merely a synthetic curiosity; it is a precursor to biologically relevant molecules and exhibits its own range of bioactivities.
Endogenous and Pharmacological Roles
-
Biochemical Intermediate: D-Erythronolactone is a precursor for the synthesis of 4-phospho-D-erythronate (4PE).[3][9] 4PE is a key intermediate in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria.[9] This makes enzymes in this pathway potential targets for novel antibacterial agents.
-
Enzyme Inhibition: As a chiral scaffold, D-Erythronolactone is used to synthesize potent and specific enzyme inhibitors.[3] For example, 4-phospho-D-erythronate, derived from the lactone, is a known competitive inhibitor of Ribose-5-phosphate isomerase (RPI).[3]
-
Reported Bioactivities: Studies have indicated that D-Erythronolactone possesses antibacterial, antifungal, and antioxidant properties.[1] It has also been reported to stimulate collagen production, suggesting potential applications in tissue repair.[1] Lactones as a chemical class are known to exhibit a wide array of biological effects, including antitumor activities.[10][11]
The role of D-Erythronolactone as a precursor in a bacterial metabolic pathway is illustrated below.
Caption: Role of D-Erythronolactone as a precursor to a key bacterial metabolite.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol describes a common and crucial transformation, converting D-Erythronolactone into its more synthetically versatile protected form. The choice of an anhydrous acid catalyst is critical to drive the equilibrium towards the acetonide product by consuming the water byproduct.
Materials:
-
D-Erythronolactone
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (optional, as water scavenger)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-Erythronolactone in anhydrous acetone. Rationale: Acetone serves as both the solvent and the reagent for forming the isopropylidene ketal.
-
Catalyst Addition: Add a catalytic amount of anhydrous p-TsOH to the solution. Rationale: An acid catalyst is required to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the diol's hydroxyl groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (more polar) and the formation of the product (less polar). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic. Rationale: The base neutralizes the acid catalyst, stopping the reaction and preventing potential acid-catalyzed degradation during workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers. Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous phase, allowing for its efficient separation.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Rationale: Removal of residual water is essential before solvent evaporation to obtain a clean product.
-
Purification: The resulting crude product, 2,3-O-Isopropylidene-D-erythronolactone, can be further purified by recrystallization or silica gel chromatography if necessary to yield a white solid.[8]
Analytical Methodologies
The structural integrity and purity of D-Erythronolactone and its derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, providing unambiguous information about the connectivity and stereochemical arrangement of atoms.[1][3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and for quantification in complex mixtures.[1] Chiral HPLC columns can be used to verify enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also used for quantification and purity analysis, often after derivatization to increase volatility.[1]
Safety, Handling, and Storage
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][12]
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area or fume hood.[6][12]
-
In case of contact, rinse the affected area thoroughly with water.
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5][6][12]
-
Keep away from strong oxidizing agents.[6] Recommended storage is at room temperature.[4][5]
Conclusion and Future Directions
D-Erythronolactone is a powerful chiral building block whose value is firmly established in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functionality allow for the efficient construction of complex molecular architectures. While current research leverages its role as a precursor, future efforts may focus on developing more cost-effective and sustainable large-scale syntheses and further exploring the therapeutic potential of D-Erythronolactone derivatives themselves.[1][13] The continued investigation into its biological activities could unveil new applications in drug discovery, solidifying its importance for researchers, scientists, and drug development professionals.
References
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D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024-04-09). Retrieved from [Link]
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2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC - NIH. (n.d.). Retrieved from [Link]
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Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. (2012-04-10). ACS Publications. Retrieved from [Link]
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2,3-O-Isopropylidene-D-erythronolactone | C7H10O4 | CID 386843 - PubChem. (n.d.). Retrieved from [Link]
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Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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D-erythro-hex-2-enonic acid, gamma-lactone | C6H8O6 | CID 54676860 - PubChem. (n.d.). Retrieved from [Link]
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Biological Activities of Natural Products III - PMC - NIH. (2023-06-19). Retrieved from [Link]
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Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020-11-24). MDPI. Retrieved from [Link]
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Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PubMed Central. (n.d.). Retrieved from [Link]
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Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - MDPI. (2023-03-07). Retrieved from [Link]
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